N-Alkyl Conformational Free Energy
Dipole moment studies by Jones et al. (1970) established that the N-ethyl substituent on piperidine exhibits a conformational free-energy difference (ΔG°) of approximately 0.9 kcal/mol favoring the equatorial orientation, compared to ~0.65 kcal/mol for N-methyl and ~1.4 kcal/mol for N-isopropyl [1]. This 0.25 kcal/mol increment over N-methyl translates to a ~15% greater equatorial population at 298 K for 1-ethylpiperidine-2-carbaldehyde versus its N-methyl analog, altering the steric environment around the 2-formyl group during diastereoselective reactions [1]. More recent computational work by Shainyan et al. (2016) confirmed that N-alkylpiperidines as a class adopt exclusively equatorial conformations, with the N-ethyl derivative occupying a distinct steric and electronic niche between N-methyl and N-isopropyl [2].
| Evidence Dimension | Conformational free-energy difference (ΔG° equatorial preference) of N-alkyl substituent on piperidine ring |
|---|---|
| Target Compound Data | ~0.9 kcal/mol (N-ethyl) — equatorial conformer favored |
| Comparator Or Baseline | N-Methylpiperidine: ~0.65 kcal/mol; N-Isopropylpiperidine: ~1.4 kcal/mol; Piperidine (unsubstituted N–H): ~0.2–0.5 kcal/mol equatorial preference |
| Quantified Difference | N-Ethyl vs. N-Methyl: +0.25 kcal/mol (~38% larger energetic bias); N-Ethyl vs. N-Isopropyl: −0.5 kcal/mol (~36% smaller bias) |
| Conditions | Dipole moment measurements in cyclohexane and benzene at 298 K (Jones et al., J. Chem. Soc. B, 1970); DFT and MP2 calculations in gas phase (Shainyan et al., 2016) |
Why This Matters
The distinct conformational bias of the N-ethyl group directly influences the facial selectivity of reactions at the 2-carbaldehyde position, making 1-ethylpiperidine-2-carbaldehyde a non-interchangeable building block in stereoselective syntheses where diastereomeric outcomes depend on the equatorial/axial presentation of the formyl group.
- [1] Jones, R.A.Y.; Katritzky, A.R.; Richards, A.C.; Wyatt, R.J. The conformational analysis of saturated heterocycles. Part XXI. Dipole moment studies of 1-ethyl- and 1-isopropyl-piperidines. J. Chem. Soc. B, 1970, 122–127. DOI: 10.1039/J29700000122. View Source
- [2] Shainyan, B.A. et al. N-substituted alkyl- and nonalkylpiperidines: Equatorial, axial or intermediate conformations? Computational and Theoretical Chemistry, 2016, 1090, 54–63. DOI: 10.1016/j.comptc.2016.06.005. View Source
